molecular formula C8H5ClN4 B12956299 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

Cat. No.: B12956299
M. Wt: 192.60 g/mol
InChI Key: QMSGGJIHHZZPAW-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile: is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps:

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

    Reactivity: 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for potential bioactivity or as a probe in biological studies.

    Medicine: Research into its pharmacological properties and potential therapeutic applications.

    Industry: Used in the synthesis of pharmaceuticals, agrochemicals, or materials.

Mechanism of Action

The exact mechanism by which 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Biological Activity

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (CAS No. 7781-10-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.6 g/mol
Purity 97%
Melting Point 125–126 °C
IUPAC Name 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Structure

The compound features a pyrrolo[2,3-d]pyrimidine core with a chlorine atom and a methyl group at specific positions, contributing to its unique biological activity.

Research indicates that 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit selective inhibition of the colony-stimulating factor-1 receptor (CSF1R), which is crucial for macrophage differentiation and maintenance. This inhibition may have therapeutic implications for various diseases, including cancer and inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications. For instance, modifications at the 4-amino group have shown varying degrees of CSF1R and epidermal growth factor receptor (EGFR) inhibitory activities. The presence of the NH pyrrole unit is particularly important for maintaining activity against CSF1R .

Case Studies

  • Inhibition Studies : A study evaluated the inhibitory effects of various pyrrolo[2,3-d]pyrimidines on CSF1R, revealing that certain derivatives achieved subnanomolar inhibition with excellent selectivity towards other kinases in the PDGFR family. The most promising compounds were subjected to pharmacokinetic profiling and in vivo stability tests, indicating their potential for therapeutic use .
  • Cytotoxicity Assays : In assays involving HeLa and MDA-MB-231 cell lines, certain derivatives demonstrated significant cytotoxic effects. The order of cytotoxicity varied based on structural modifications, highlighting the importance of specific functional groups in enhancing biological activity .

Comparative Biological Activity Table

CompoundCSF1R Inhibition IC50 (nM)EGFR Inhibition IC50 (nM)Notes
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine<1>1000Highly selective for CSF1R
5-Bromo derivative<10>500Maintains selectivity
Methylated analog<5~200Reduced EGFR activity

Properties

Molecular Formula

C8H5ClN4

Molecular Weight

192.60 g/mol

IUPAC Name

4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-2-carbonitrile

InChI

InChI=1S/C8H5ClN4/c1-13-3-2-5-7(9)11-6(4-10)12-8(5)13/h2-3H,1H3

InChI Key

QMSGGJIHHZZPAW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N=C(N=C2Cl)C#N

Origin of Product

United States

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